molecular formula C11H9ClN2O B1609632 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 859850-98-9

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1609632
CAS RN: 859850-98-9
M. Wt: 220.65 g/mol
InChI Key: GGTILSLHNBUQIY-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (MPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MPPC is a pyrazole derivative that contains a carbonyl chloride functional group, which makes it a versatile intermediate for the synthesis of other compounds.

Scientific Research Applications

Heterocyclic Analogues Synthesis

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is used in the synthesis of heterocyclic analogues, specifically 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. These compounds are synthesized using a reaction with 1-substituted 2-pyrazolin-5-ones and have potential applications in pharmaceutical and agrochemical industries due to their unique structural features (Datterl et al., 2010).

Flexible Synthesis of Pyrazoles

The compound is integral in the flexible synthesis of pyrazoles with functionalized side chains. This synthesis is vital for creating ligands, which can be used in various chemical processes, including catalysis and material science. The ligands formed have potential applications in binding and hydrogen bonding due to their unique positioning of ligating side chains (Grotjahn et al., 2002).

Catalytic Applications

In organic synthesis, this compound is used to catalyze the formation of complex pyrazole derivatives. These catalysts are used in synthesizing biologically active compounds and have potential applications in drug discovery and development (Zare et al., 2014).

Synthesis of Acyl Thiourea Derivatives

This compound plays a crucial role in synthesizing novel pyrazole acyl thiourea derivatives. These derivatives have shown promising results in preliminary antifungal activity tests, indicating potential applications in developing new antifungal agents (Wu et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives in corrosion inhibition. These compounds, synthesized using this compound, have shown effectiveness in protecting metal surfaces, particularly in acidic environments. This application is crucial in material science and industrial maintenance (Abdel Hameed et al., 2020).

properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(7-9(13-14)11(12)15)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTILSLHNBUQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428767
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859850-98-9
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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